molecular formula C16H8Cl2N4O3 B12346209 (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide

(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide

Cat. No.: B12346209
M. Wt: 375.2 g/mol
InChI Key: MORIFIDRNNREEV-UHFFFAOYSA-N
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Description

(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide is a complex organic compound that features a benzoxadiazole moiety linked to a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxadiazole moiety, followed by its coupling with a chromene derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, potentially leading to a wide range of derivatives with varying properties.

Scientific Research Applications

(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, exploring its efficacy and safety in various disease models.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide include other benzoxadiazole derivatives and chromene-based molecules. These compounds may share structural similarities but differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H8Cl2N4O3

Molecular Weight

375.2 g/mol

IUPAC Name

2-(2,1,3-benzoxadiazol-4-ylimino)-6,8-dichlorochromene-3-carboxamide

InChI

InChI=1S/C16H8Cl2N4O3/c17-8-4-7-5-9(15(19)23)16(24-14(7)10(18)6-8)20-11-2-1-3-12-13(11)22-25-21-12/h1-6H,(H2,19,23)

InChI Key

MORIFIDRNNREEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)N=C3C(=CC4=CC(=CC(=C4O3)Cl)Cl)C(=O)N

Origin of Product

United States

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